(3,6-Dichloropyridazin-4-yl)glycine

Description

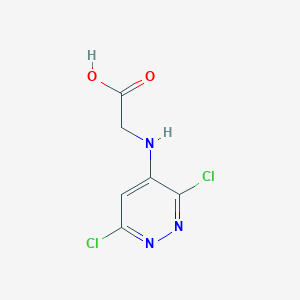

(3,6-Dichloropyridazin-4-yl)glycine is a synthetic glycine derivative featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, and a glycine moiety at position 2. This compound is structurally distinct due to the integration of an amino acid (glycine) with a halogenated heterocyclic system.

The pyridazine ring system is known for its electron-deficient nature, which enhances reactivity toward nucleophilic substitution. The chlorine substituents further modulate electronic properties, influencing solubility, stability, and interactions with biological targets. Glycine, a non-polar amino acid, may enhance water solubility compared to purely aromatic derivatives, though this depends on the substituent arrangement .

Properties

Molecular Formula |

C6H5Cl2N3O2 |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13) |

InChI Key |

RZAXGGPEEBHNJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Procedure

- Starting Materials: 3,6-dihydroxypyridazine and phosphorus oxychloride.

- Solvents: Chloroform, DMF, ethanol, ethyl acetate, or mixtures including benzene and toluene.

- Reaction Conditions: Stirring at 50–80 °C for 1–4 hours.

- Purification: Evaporation of solvents followed by silica gel column chromatography and recrystallization.

Representative Experimental Data

| Embodiment | 3,6-Dihydroxypyridazine (g, mmol) | POCl₃ (g, mmol) | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (GC %) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4.48, 40 | 9.20, 60 | Chloroform (20 mL) | 50 | 4 | 72.35 | 99.03 | 68.1–68.7 |

| 2 | 4.48, 40 | 9.20, 60 | DMF (20 mL) | 50 | 4 | 68.41 | 98.57 | 68.1–68.7 |

| 3 | 11.20, 100 | 46.00, 300 | Chloroform (150 mL) | 65 | 3.5 | 86.00 | Not specified | Not specified |

| 4 | 11.20, 100 | 46.00, 300 | Chloroform (150 mL) | 50 | 4 | 87.10 | Not specified | Not specified |

| 5 | 11.20, 100 | 46.00, 300 | Benzene/Toluene (150 mL, toluene 100 mL) | 65 | 3.5 | 86.70 | Not specified | Not specified |

| 8 | 4.48, 40 | 61.33, 60 | Methanol/Water (66 mL, MeOH 50 mL) | 80 | 1 | 88.65 | 98.13 | 68.1–68.7 |

Note: Reaction completion was monitored by TLC and GC analysis. The product was isolated by solvent removal and purified by silica gel chromatography.

Advantages of This Method

- Readily available and inexpensive starting materials.

- Mild reaction conditions (50–80 °C).

- High yields (up to ~88%) and high purity (>98%).

- Simple work-up and purification procedures.

- Scalable for industrial production.

Analytical and Purification Techniques

- Monitoring: Thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product identity.

- Purification: Silica gel column chromatography is the preferred method for isolating pure 3,6-dichloropyridazine intermediates and final glycine derivatives.

- Characterization: Melting point determination, GC purity analysis, and ^1H NMR spectroscopy confirm the structure and purity of the compounds.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of 3,6-dihydroxypyridazine | 3,6-dihydroxypyridazine + POCl₃ | 50–80 °C, 1–4 h, solvents: chloroform, DMF, etc. | 68–88 | High purity, scalable |

| 2 | Nucleophilic aromatic substitution | 3,6-dichloropyridazine + glycine or ester | 25–80 °C, base, DMF or similar solvent | Variable | Requires optimization for yield |

Research Findings and Considerations

- The chlorination step is well-established with multiple solvent systems and conditions yielding high purity 3,6-dichloropyridazine.

- The nucleophilic substitution to introduce glycine requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the 4-position.

- The overall synthetic route is efficient and amenable to scale-up for industrial or research purposes.

- No significant alternative synthetic routes for this compound have been reported in the literature, indicating the above method is the most practical and reliable.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloropyridazin-4-yl)glycine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of this compound .

Scientific Research Applications

(3,6-Dichloropyridazin-4-yl)glycine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridazin-4-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The following pyridazine derivatives share structural or functional similarities with (3,6-Dichloropyridazin-4-yl)glycine:

*Estimated values based on structural analogs.

Physicochemical Properties

- LogP (Lipophilicity): The glycine substituent in this compound likely reduces LogP (increased hydrophilicity) compared to methyl or hydrazine derivatives (e.g., LogP = 1.81 for 3-chloro-6-hydrazino-4,5-dimethyl-pyridazine) .

- In contrast, dimethylamine or hydrazine analogs exhibit lower PSA (36–64 Ų) .

- Synthetic Accessibility: Chlorinated pyridazines are typically synthesized via nucleophilic substitution reactions. For example, 3-chloro-6-hydrazinopyridazine is synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSCD) and dichloromethane under mild conditions (20°C, 16 hours) . Similar routes may apply to this compound.

Biological Activity

(3,6-Dichloropyridazin-4-yl)glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including interactions with various biological targets, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Name : this compound

- Molecular Formula : C6H6Cl2N2O2

- Molecular Weight : 195.03 g/mol

The compound features a pyridazine core substituted with two chlorine atoms and an amino acid moiety (glycine), which may contribute to its biological activity.

Research indicates that this compound exhibits several biological activities:

- Inhibition of Glycine Transporters : It has been noted for its inhibitory effects on glycine transporters, particularly GlyT1. This inhibition can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission in conditions such as schizophrenia and other neuropsychiatric disorders.

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Its structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation. For instance, it may modulate pathways related to apoptosis and cell cycle regulation.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound's ability to inhibit glucosylceramide synthase suggests a potential therapeutic avenue for lysosomal storage disorders .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Pharmacological Properties

The pharmacological profile of this compound includes:

- Bioavailability : Studies on oral bioavailability are ongoing; initial findings suggest promising absorption characteristics.

- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.